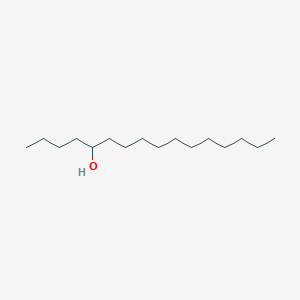

5-Hexadecanol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

21078-87-5 |

|---|---|

Formule moléculaire |

C16H34O |

Poids moléculaire |

242.44 g/mol |

Nom IUPAC |

hexadecan-5-ol |

InChI |

InChI=1S/C16H34O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h16-17H,3-15H2,1-2H3 |

Clé InChI |

HNDLTSNUZCYNRL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CCCC)O |

SMILES canonique |

CCCCCCCCCCCC(CCCC)O |

Autres numéros CAS |

21078-87-5 |

Origine du produit |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for 5 Hexadecanol

Stereoselective Synthesis of 5-Hexadecanol

The synthesis of enantiomerically pure or enriched this compound hinges on the ability to control the three-dimensional arrangement of atoms around the C-5 stereocenter. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 5-hexadecanone, or by building the chiral center from acyclic precursors using stereodirecting influences.

Chiral Auxiliaries and Catalysis in this compound Production

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. uma.es Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct the formation of the C-5 alcohol. For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective alkylation of an acyl derivative to introduce the butyl or undecyl group, thereby setting the stereocenter that will eventually become the hydroxyl-bearing carbon of this compound. uma.es

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is often more efficient and atom-economical. For the synthesis of this compound, a prominent strategy is the asymmetric reduction of 5-hexadecanone using a chiral catalyst. Both transition metal catalysts and organocatalysts are employed for such transformations. For example, ruthenium complexes bearing chiral phosphine ligands have been shown to be highly effective in the asymmetric transfer hydrogenation of ketones. sigmaaldrich.com Similarly, oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established for the enantioselective reduction of prochiral ketones with borane reagents. mdpi.com

Table 1: Comparison of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. uma.es | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. hilarispublisher.com | High efficiency, atom economy, catalyst can be recycled. | Catalyst development can be complex, may require specific reaction conditions. |

Asymmetric Reduction Approaches to the C-5 Hydroxyl Group

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of 5-hexadecanone. This transformation can be achieved through various methods, including catalytic hydrogenation and hydride reduction.

Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, in the presence of hydrogen gas. The catalyst, bearing a chiral ligand, coordinates to the ketone and facilitates the stereoselective addition of hydrogen to one of the prochiral faces of the carbonyl group. The choice of ligand is crucial for achieving high enantioselectivity.

Asymmetric Hydride Reduction: Chiral reducing agents or catalytic systems can be used to deliver a hydride ion stereoselectively. A well-known example is the use of chiral oxazaborolidine catalysts (like the CBS catalyst) with borane (BH₃). mdpi.com The catalyst forms a complex with the borane and the ketone, creating a rigid transition state that directs the hydride transfer to a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. Biocatalysis, using enzymes such as ketoreductases from microorganisms, also offers a powerful and highly selective method for the reduction of ketones to chiral alcohols. nih.gov

Table 2: Hypothetical Results for Asymmetric Reduction of 5-Hexadecanone

| Catalyst/Reagent | Ligand/Auxiliary | Stoichiometric Reductant | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Predominant Enantiomer |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Isopropanol | Dichloromethane (B109758) | 25 | 95 | (R) |

| CBS Catalyst | (S)-Methyl-CBS | Borane-DMS | Tetrahydrofuran | -20 | 98 | (R) |

| Baker's Yeast | - | Glucose | Water | 30 | >99 | (S) |

Enantiomeric Excess and Diastereomeric Ratio Determination in this compound Synthesis

The success of a stereoselective synthesis is quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The determination of enantiomeric excess for this compound can be accomplished using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. heraldopenaccess.usheraldopenaccess.us These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. uma.es Derivatization of the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography, is another established method. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents, can also be employed to differentiate between enantiomers.

In syntheses that generate multiple stereocenters, the diastereomeric ratio (dr) is determined. For the synthesis of a single stereocenter, as in this compound, the concept of dr is not directly applicable unless a chiral auxiliary is used, in which case the dr of the intermediate product is a key indicator of the reaction's stereoselectivity.

Chemo-selective and Regioselective Functionalization for this compound Synthesis

While the primary focus is on generating the chiral center at C-5, the synthesis of the 5-hexadecanone precursor or the elaboration of a smaller chiral building block into the final product can involve challenges of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule with multiple carbonyl groups, a chemoselective reducing agent would be required to reduce only the desired ketone to form the precursor to this compound.

Regioselectivity is the preference for bond formation at one position over another. In the context of synthesizing the carbon skeleton of this compound, a regioselective cross-coupling reaction, such as a Suzuki or Grignard reaction, could be employed to join the butyl and undecyl fragments to a central carbonyl-containing unit. The choice of catalyst and reaction conditions would be critical to ensure the formation of the desired 5-hexadecanone isomer and not, for example, 4-pentadecanone.

Development of Novel Synthetic Routes to this compound

Modern organic synthesis continually seeks more efficient and environmentally benign methods. For this compound, novel synthetic routes could involve C-H functionalization, where a C-H bond is selectively converted into a C-O bond. While challenging for aliphatic chains, directed C-H oxidation reactions are an active area of research.

Another innovative approach could be the use of metathesis reactions to construct the carbon backbone of 5-hexadecanone from smaller, readily available olefins, followed by asymmetric reduction. Biocatalytic routes, starting from fatty acids or other renewable feedstocks and utilizing engineered microorganisms, also represent a promising avenue for the sustainable production of chiral long-chain alcohols like this compound.

Kinetic and Thermodynamic Aspects of this compound Forming Reactions

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. In the context of the asymmetric reduction of 5-hexadecanone, the enantiomeric excess is a result of the kinetic difference in the rates of formation of the two enantiomers. The chiral catalyst lowers the activation energy for the formation of one enantiomer more than the other, leading to a faster reaction rate for the major enantiomer.

Kinetic Control: Asymmetric reductions are typically run under kinetic control, meaning the product distribution reflects the relative rates of the competing reaction pathways. These reactions are often performed at low temperatures to enhance the energy difference between the diastereomeric transition states, thereby increasing the enantioselectivity.

Thermodynamic Control: In contrast, a reaction under thermodynamic control would yield the most stable product. For the synthesis of this compound, if the two enantiomers could interconvert under the reaction conditions (a process called racemization), the final product would be a racemic mixture (a 1:1 ratio of enantiomers), as both enantiomers are thermodynamically equally stable. Therefore, it is crucial to employ conditions that favor kinetic control and prevent racemization of the product.

The study of reaction kinetics can provide valuable insights into the mechanism of catalysis and help in the optimization of reaction conditions to maximize the yield and enantioselectivity of this compound.

Green Chemistry Principles in the Synthesis of this compound

Several synthetic strategies can be envisioned for the production of this compound, with biocatalysis emerging as a particularly promising green alternative to traditional chemical methods. The enzymatic reduction of a ketone precursor, for instance, offers high selectivity under mild reaction conditions, significantly reducing the energy requirements and the potential for byproduct formation.

Another established method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. However, from a green chemistry perspective, this method often requires the use of volatile and flammable organic solvents like diethyl ether or tetrahydrofuran and can generate significant amounts of waste, particularly magnesium salts, during the workup process.

Catalytic hydrogenation of the corresponding ketone, 5-hexadecanone, represents another viable pathway. This method can be highly efficient and atom-economical, especially when using heterogeneous catalysts that can be easily recovered and reused. The choice of catalyst and reaction conditions is critical to ensure high selectivity and minimize environmental impact.

A comparative analysis of these potential synthetic routes against the principles of green chemistry is essential for identifying the most sustainable approach to producing this compound.

Comparative Analysis of Synthetic Routes for this compound

| Synthetic Strategy | Green Chemistry Principle | Advantages | Disadvantages |

| Biocatalytic Reduction of 5-Hexadecanone | Use of Renewable Catalysts, High Selectivity, Energy Efficiency | Operates under mild conditions (ambient temperature and pressure); Highly specific, reducing byproducts; Enzymes are biodegradable. | Enzyme stability and cost can be a factor; Lower volumetric productivity may require larger reactor volumes. |

| Grignard Reaction (Undecylmagnesium bromide + Pentanal) | - | Versatile and well-established for C-C bond formation. | Requires anhydrous and often volatile organic solvents; Generates stoichiometric magnesium salt waste; Can have lower atom economy. |

| Catalytic Hydrogenation of 5-Hexadecanone | Atom Economy, Catalysis | High atom economy (addition of H₂); Catalysts can often be recycled and reused; Can be run under solvent-free conditions. | May require high pressure and/or temperature; Some catalysts are based on precious or toxic metals. |

The ideal synthetic pathway for this compound from a green chemistry standpoint would likely involve a biocatalytic route or a highly optimized catalytic hydrogenation process that minimizes the use of hazardous materials and energy while maximizing efficiency and atom economy.

Chemical Transformations and Reactivity Profiling of 5 Hexadecanol

Oxidative Transformations of 5-Hexadecanol

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, leading to the formation of ketones. This compound, being a secondary alcohol, readily undergoes oxidation to yield 5-hexadecanone. Several methodologies are available for this conversion, offering varying degrees of selectivity and mildness.

Selective Oxidation Methodologies to Corresponding Ketones or Acids

The primary product of the oxidation of this compound is 5-hexadecanone. Unlike primary alcohols, which can be oxidized to aldehydes and subsequently to carboxylic acids, secondary alcohols are oxidized to ketones, and this reaction typically stops at the ketone stage under most common oxidizing conditions.

Several reagents and methods are employed for the selective oxidation of secondary alcohols:

Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that effectively converts secondary alcohols to ketones. It is typically used in anhydrous organic solvents such as dichloromethane (B109758) (DCM). PCC is advantageous as it generally does not over-oxidize the resulting ketone, nor does it readily oxidize aldehydes to carboxylic acids, making it suitable for substrates where such over-oxidation is a concern. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by elimination. libretexts.orglibretexts.orgmasterorganicchemistry.comchemdad.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent known for its mild reaction conditions, high selectivity, and rapid reaction times. It efficiently oxidizes secondary alcohols to ketones at room temperature in solvents like DCM. DMP is particularly useful for sensitive or multifunctional substrates as it tolerates many other functional groups and avoids over-oxidation. researchgate.netwikipedia.orgmychemblog.comalfa-chemistry.comwikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a base (e.g., triethylamine). The Swern oxidation is known for its mild conditions and its ability to oxidize alcohols without the use of toxic heavy metals like chromium. It effectively converts secondary alcohols to ketones and stops at the carbonyl stage. masterorganicchemistry.comwikipedia.orglibretexts.orgvedantu.comorganic-chemistry.org

Catalytic Oxidation: Transition metal catalysts, such as those based on ruthenium (Ru) or palladium (Pd), can be used in conjunction with oxidants like nitrous oxide (N₂O) or molecular oxygen (O₂) for the selective oxidation of alcohols. These methods offer greener alternatives, utilizing catalytic amounts of metal and often employing less hazardous oxidants. researchgate.net

| Oxidizing Agent/Method | Typical Reaction Conditions | Primary Product from this compound | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | DCM, room temperature | 5-Hexadecanone | Mild, selective, avoids over-oxidation, tolerates sensitive functional groups. | Chromium-based (toxicity concerns), can be sensitive to moisture. |

| Dess-Martin Periodinane (DMP) | DCM, room temperature | 5-Hexadecanone | Mild, highly selective, rapid, good yields, tolerates sensitive functional groups, avoids over-oxidation. | Expensive, potentially explosive under certain conditions, requires careful handling. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Base (e.g., Et₃N), low temperature (-78°C) | 5-Hexadecanone | Metal-free, mild conditions, stops at ketone, good functional group tolerance. | Produces malodorous dimethyl sulfide (B99878) byproduct, requires low temperatures. |

| Catalytic (e.g., Ru/Pd) | Various, often with O₂ or N₂O as oxidant | 5-Hexadecanone | Greener approach, uses catalytic metal, potentially milder oxidants. | Catalyst development and optimization can be complex. |

Investigation of Oxidation Byproducts from this compound

When oxidizing this compound, the primary concern regarding byproducts relates to the reagents used and the potential for incomplete reactions or side reactions.

From Swern Oxidation: The main byproducts are dimethyl sulfide ((CH₃)₂S), which is highly volatile and malodorous, carbon monoxide (CO), and carbon dioxide (CO₂). If triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride (Et₃NHCl) is also formed. wikipedia.orgvedantu.com

From PCC/DMP: These reagents are generally clean, with byproducts being reduced forms of the chromium reagent (e.g., Cr(IV) species for PCC) or iodine-containing compounds (e.g., iodinane and acetic acid derivatives for DMP). libretexts.orgwikipedia.orgwikipedia.org

Incomplete Oxidation: Unreacted this compound can be present in the reaction mixture if the oxidation is incomplete.

Alkyl Chain Reactions: Under very harsh oxidative conditions, or with highly reactive oxidants, there is a theoretical possibility of reactions occurring on the long alkyl chain, such as C-H bond oxidation or cleavage. However, the selective oxidation methods listed above are designed to target the alcohol functionality specifically, minimizing side reactions on the saturated alkyl chain. researchgate.net

Derivatization Reactions of the Hydroxyl Group in this compound

The hydroxyl group of this compound serves as a versatile handle for various derivatization reactions, allowing for the modification of its physical and chemical properties or its incorporation into larger molecular structures.

Esterification and Etherification Studies

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (acid chloride, anhydride) to form an ester. This is a common method to protect the alcohol group or to introduce lipophilic or functionalized ester chains.

Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid, TsOH) yields the ester and water. R-OH + R'-COOH R-O-CO-R' + H₂O

Acylation with Acid Chlorides/Anhydrides: Reaction with acid chlorides or anhydrides, often in the presence of a base (like pyridine (B92270) or triethylamine) or a catalyst (like DMAP), is generally more facile and irreversible. R-OH + R'-COCl R-O-CO-R' + Base·HCl R-OH + (R'-CO)₂O R-O-CO-R' + R'-COOH

Etherification involves the formation of an ether linkage. The most common method for synthesizing ethers from alcohols is the Williamson ether synthesis.

Williamson Ether Synthesis: The alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with an alkyl halide or sulfonate ester via an SN2 mechanism. R-OH + NaH R-ONa + H₂ R-ONa + R'-X R-O-R' + NaX (where X = Cl, Br, I, OTs, OMs)

While specific studies detailing the esterification or etherification of this compound are not extensively detailed in the provided search results, these reactions are well-established for secondary alcohols and would proceed analogously. smolecule.com

| Reaction Type | Reagents | Product Type | General Reaction Example |

| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄, TsOH) | Ester | R-OH + R'-COOH R-O-CO-R' + H₂O |

| Esterification | Acid Chloride/Anhydride + Base (e.g., Pyridine, Et₃N) or Catalyst (e.g., DMAP) | Ester | R-OH + R'-COCl R-O-CO-R' + HCl·Base |

| Etherification | Alkyl Halide/Sulfonate + Strong Base (e.g., NaH) | Ether | R-ONa + R'-X R-O-R' + NaX |

Halogenation and Other Substitutions at the C-5 Position

The hydroxyl group can be replaced by other functional groups, such as halogens, through various substitution reactions. These transformations typically involve activating the hydroxyl group to make it a better leaving group.

Halogenation:

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert alcohols to alkyl chlorides. The reaction with SOCl₂ often proceeds with retention or inversion depending on conditions, while PCl₅ typically leads to inversion. R-OH + SOCl₂ R-Cl + SO₂ + HCl

Bromination: Phosphorus tribromide (PBr₃) is commonly used to convert alcohols to alkyl bromides, usually proceeding with inversion of stereochemistry at the carbon center. 3 R-OH + PBr₃ 3 R-Br + H₃PO₃

Conversion to Sulfonate Esters: The hydroxyl group can be converted into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base (e.g., pyridine, triethylamine). These sulfonate esters are excellent substrates for nucleophilic substitution reactions (SN2). R-OH + TsCl R-OTs + Pyridine·HCl R-OH + MsCl R-OMs + Et₃N·HCl

Nucleophilic Substitution: Once converted to a tosylate or mesylate, the C-5 position can undergo SN2 reactions with various nucleophiles (e.g., halides, cyanide, azide, thiols) to introduce different functionalities. The stereochemistry at C-5 would typically be inverted during this process if the alcohol was chiral.

While specific examples for this compound are not provided in the search results, these are standard transformations applicable to secondary alcohols.

| Transformation Type | Reagents | Product Type | Typical Mechanism/Outcome |

| Chlorination | SOCl₂ or PCl₅ | Alkyl Chloride | SN1/SN2, retention/inversion |

| Bromination | PBr₃ | Alkyl Bromide | SN2 (inversion) |

| Sulfonate Ester Formation | TsCl or MsCl + Base (Pyridine, Et₃N) | Sulfonate Ester | SN2 (inversion) |

| Nucleophilic Substitution | Halide salts (e.g., NaI, KBr), CN⁻, N₃⁻, etc. | Various (-Nu) | SN2 (inversion) |

Reactions Involving the Alkyl Chain of this compound

The long, saturated sixteen-carbon alkyl chain of this compound is generally unreactive under typical organic synthesis conditions. The C-C and C-H bonds in alkanes are strong and non-polar, making them resistant to many reagents.

Radical Reactions: The alkyl chain can undergo free-radical halogenation (e.g., with Br₂ or Cl₂ under UV light or heat). However, this process is typically non-selective, leading to a mixture of positional isomers where the halogen can substitute any hydrogen atom along the chain. For a long chain like hexadecane (B31444), this would result in a complex mixture of products, making it impractical for targeted functionalization of the chain without specific directing effects.

Oxidation of the Alkyl Chain: While the hydroxyl group is readily oxidized, direct oxidation of the saturated alkyl chain typically requires very harsh conditions or specific enzymatic pathways. For example, some microorganisms can perform subterminal oxidation of alkanes, as observed in the conversion of n-hexadecane to this compound and subsequently to 5-hexadecanone. nih.govnii.ac.jpresearchgate.netnih.govnii.ac.jp However, these are biological processes and not standard chemical transformations of isolated this compound.

Thermal Decomposition: At very high temperatures, the alkyl chain can undergo thermal cracking or pyrolysis, but this is generally not a controlled synthetic transformation.

Sophisticated Analytical and Spectroscopic Characterization of 5 Hexadecanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For complex molecules like 5-Hexadecanol, advanced multidimensional NMR techniques are crucial for unambiguous structural assignment.

Multidimensional NMR experiments provide connectivity information that is vital for piecing together molecular structures.

COSY (Correlation Spectroscopy): This ¹H-¹H 2D NMR experiment reveals through-bond coupling between protons. For this compound, COSY spectra would map out which protons are adjacent to each other along the alkyl chain, confirming the connectivity of the methylene (B1212753) (CH₂) groups and the methine (CH) proton at C5. For instance, the proton at C5 would show correlations to the protons at C4 and C6, and these, in turn, would correlate to their adjacent methylene groups. sdsu.educolumbia.edu

HSQC (Heteronuclear Single Quantum Correlation): HSQC is a ¹H-¹³C 2D NMR technique that correlates protons directly bonded to carbons. This experiment is essential for assigning specific proton signals to their corresponding carbon atoms. For this compound, HSQC would confirm which proton is attached to each carbon, including the CH proton at C5 and the CH₂ protons adjacent to the hydroxyl group. sdsu.educolumbia.edubmrb.iomagritek.com

These experiments, typically performed in deuterated solvents like CDCl₃ on high-field NMR spectrometers (e.g., 500 MHz), provide a comprehensive map of the molecular structure.

The presence of a chiral center at C5 in this compound necessitates methods for determining its absolute configuration or enantiomeric excess (% ee). Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) or other chiral Lewis acids that form transient, diastereomeric complexes with enantiomers of a chiral analyte. mit.edutcichemicals.comlibretexts.org

When a chiral molecule like this compound interacts with a chiral shift reagent, it forms diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to distinct chemical shifts for the protons in the analyte molecule. By integrating the signals of these resolved enantiomeric species, the enantiomeric excess can be accurately determined. libretexts.orgtcichemicals.comnih.gov This method is particularly effective for compounds with functional groups capable of coordinating with the Lewis acidic metal center of the shift reagent, such as the hydroxyl group in this compound. tcichemicals.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a compound by providing highly accurate mass measurements. For this compound, the molecular formula is C₁₆H₃₄O, and its exact monoisotopic mass is 242.26097 Da. nist.gov

Accurate Mass Determination: HRMS instruments, such as those employing Electrospray Ionization (ESI) or Electron Ionization (EI), can measure masses with very high precision (typically to within a few parts per million). This allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with similar nominal masses. ijpsjournal.comresearchgate.net

Fragmentation Analysis: While soft ionization techniques (like ESI) primarily yield protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), harder ionization methods like Electron Ionization (EI) induce significant fragmentation. miamioh.eduacdlabs.com For this compound, EI fragmentation patterns can provide structural insights. Common fragmentation pathways for secondary alcohols include:

Loss of water (M - 18): A characteristic fragmentation for alcohols. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group, leading to fragments like [CH₃(CH₂)₁₀CH=OH]⁺ or [CH₃(CH₂)₄CH=OH]⁺.

Cleavage of other C-C bonds along the alkyl chain, producing various alkyl cations or radicals. miamioh.eduacdlabs.comlibretexts.org

The combination of accurate mass measurement and fragmentation pattern analysis allows for definitive identification and structural confirmation of this compound.

Research into Applications of 5 Hexadecanol in Advanced Materials Science

Investigation of 5-Hexadecanol as a Monomer or Precursor in Polymer Synthesis

Long-chain alcohols like hexadecanol (B772) are not monomers in their natural state but can be chemically modified to become polymerizable precursors. acs.org The reactive hydroxyl (-OH) group is the key to this transformation, allowing for the introduction of polymerizable functionalities. For instance, hexadecanol can be esterified with acrylic acid or methacrylic acid to form hexadecyl acrylate or methacrylate. These monomers can then undergo polymerization to create polymers with long C16 side chains.

These alkyl side chains significantly influence the properties of the resulting polymer. They can act as internal plasticizers, increasing flexibility, and introduce hydrophobicity. In some cases, the long, uniform side chains can crystallize, leading to polymers with distinct thermal and mechanical properties.

Another approach involves using long-chain alcohols as chain-transfer agents in polymerization processes. In the synthesis of acrylic esters, for example, alcohols can be used to control the molecular weight of the polymer. researchgate.net The reactivity in these transfer reactions is influenced by the alcohol's structure. researchgate.net

Table 1: Role of Hexadecanol as a Polymer Precursor

| Polymer Type | Role of Hexadecanol | Resulting Polymer Properties |

| Polyacrylates / Polymethacrylates | Converted to hexadecyl (meth)acrylate monomer | Increased hydrophobicity, potential for side-chain crystallization, modified thermal properties. |

| Polyolefins | Can act as a chain-transfer agent to control molecular weight | Introduction of specific end-groups, control over polymer chain length. researchgate.net |

| Polyesters / Polyurethanes | Used as a diol precursor (after modification) or as a monofunctional end-capping agent | Control of crystallinity, improved flexibility, and moisture resistance. |

Role of this compound in the Formulation of Specialty Lubricants and Functional Fluids

Fatty alcohols and their derivatives, particularly esters, are crucial components in the formulation of high-performance and specialty lubricants. goldenagri.com.sgshreechem.in They are valued for their excellent lubricity, thermal stability, and biodegradability compared to traditional mineral oil-based lubricants. klueber.com

In metalworking fluids, fatty alcohol esters provide a stable lubricating film that can withstand the extreme pressures and temperatures encountered during cutting and rolling operations. shreechem.in This reduces friction and tool wear, enhances the surface finish of the metal, and can lower energy consumption. shreechem.inklueber.com

Long-chain alcohols are also used as additives in water-based drilling fluids. google.com In these systems, they improve the lubricating properties of the fluid, which is essential for reducing torque and drag on the drill string. Esters containing long-chain hydrocarbon radicals in both their fatty acid and alcohol components are noted for having particularly effective lubricating properties. google.com Furthermore, synthetic base oils, which can be derived from fatty alcohols, offer superior performance at high and low temperatures, reduced friction, and extended drain intervals. klueber.com Specifications for the use of 1-hexadecanol (B1195841) (cetyl alcohol) as a lubricant for mechanical fasteners have been standardized, highlighting its reliability in industrial applications. sae.org

Table 2: Functions of Hexadecanol in Lubricant Formulations

| Lubricant Type | Function of Hexadecanol/Derivative | Performance Enhancement |

| Metalworking Fluids | Base for fatty alcohol esters, lubricity additive | Reduces tool wear, improves surface finish, enhances thermal stability. shreechem.in |

| Drilling Fluids | Lubricating additive | Decreases friction, reduces torque and drag during drilling operations. google.com |

| Synthetic Gear & Bearing Oils | Precursor for synthetic base oils (esters) | Provides high-temperature stability, reduces friction and wear, extends equipment life. klueber.com |

| Fastener Lubricants | Dry film lubricant | Ensures proper torque and installation of mechanical fasteners. sae.org |

Research on this compound Derivatives for Surface Modification and Interface Science

The long alkyl chain of hexadecanol makes it an ideal molecule for modifying the surface properties of materials. By grafting these chains onto a substrate, a surface's characteristics, such as wettability, adhesion, and biocompatibility, can be precisely controlled.

A prominent area of research is the modification of naturally hydrophilic materials like cellulose to make them compatible with hydrophobic polymer matrices. In one study, alcohols of varying chain lengths were grafted onto the surface of cellulose nanocrystals (CNCs) using a diisocyanate linker. nih.govnih.gov This process transformed the hydrophilic CNCs into a hydrophobic material. The water contact angle of the modified CNCs increased significantly, which was dependent on the chain length of the grafted alcohol. nih.govnih.gov This surface tailoring is critical for achieving good dispersion and strong interfacial adhesion in polymer composites, leading to enhanced mechanical properties. nih.gov

Similarly, the hydroxyl groups on the surface of materials like silica can be functionalized. Research has shown that grafting trialkoxysilanes onto silica in the presence of long-chain alcohols results in the alcohol's alkoxy group being incorporated into the final structure, effectively tethering the long alkyl chain to the silica surface. mdpi.com This alters the surface energy and chemical reactivity of the material. At the molecular level, studies have shown that a monolayer of hexadecanol at a water's surface can significantly influence the behavior of ions and the structure of water at the interface. aip.org

Table 3: Surface Modification Applications of Hexadecanol

| Substrate | Modification Method | Purpose & Outcome |

| Cellulose Nanocrystals | Grafting via diisocyanate linker | Increases hydrophobicity for better compatibility with polymer matrices; improves interfacial adhesion. nih.govnih.gov |

| Silica Gel | Reaction with trialkoxysilanes in an alcohol medium | Tethers the C16 alkyl chain to the silica surface, modifying its chemical properties. mdpi.com |

| Polyvinyl Alcohol (PVOH) | Grafting of fatty acids/alcohols | Creates hydrophobic surfaces with low surface energy, potentially replacing silicone layers in release liners. frontiersin.org |

| Aqueous Interfaces | Monolayer formation | Alters the structure of interfacial water and diminishes the effects of ions at the surface. aip.org |

Exploration of this compound in the Development of Surfactant Systems with Tuned Properties

Long-chain alcohols are fundamental in the field of surfactants, serving two primary roles: as precursors for the synthesis of non-ionic surfactants and as co-surfactants to modify the properties of existing surfactant systems. atamanchemicals.comwikipedia.org

The most common application is as a feedstock for producing fatty alcohol ethoxylates. atamanchemicals.com In this process, ethylene oxide is added to the hydroxyl group of hexadecanol to create a molecule with a hydrophobic C16 tail and a hydrophilic polyoxyethylene head. These non-ionic surfactants are widely used in detergents, emulsifiers, and wetting agents. wikipedia.org

Hexadecanol also functions as a co-surfactant, working in conjunction with primary surfactants to enhance or modify their behavior. In cream and lotion formulations, which are often oil-in-water emulsions, fatty alcohols like hexadecanol are used alongside surfactants to form lamellar gel networks. frontiersin.orgmdpi.com These structures increase the viscosity and stability of the emulsion. thegoodscentscompany.comatamanchemicals.com Studies have shown that the specific fatty alcohol used, or mixtures thereof (e.g., hexadecanol and octadecanol), can significantly impact the stability and rheology of these systems. mdpi.com

Furthermore, long-chain alcohols can be added to surfactant solutions to improve foam stability and performance, a property utilized in applications ranging from household cleaners to enhanced oil recovery. nih.govgoogle.com The addition of a fatty alcohol can shield the electrostatic repulsion between the head groups of ionic surfactants at an interface, allowing for denser packing and affecting properties like surface tension and the formation of micelles. nih.gov

Table 4: Applications of Hexadecanol in Surfactant Systems

| Role | System/Application | Mechanism/Effect |

| Precursor | Non-ionic Surfactants (Alcohol Ethoxylates) | The C16 chain provides the hydrophobic tail of the surfactant molecule. atamanchemicals.comwikipedia.org |

| Co-surfactant | Emulsions (Creams, Lotions) | Forms lamellar gel networks with the primary surfactant, enhancing stability and viscosity. frontiersin.orgmdpi.com |

| Foam Booster/Stabilizer | Foaming Solutions | Interacts with surfactant molecules at the air-water interface to increase foam stability and effectiveness. nih.govgoogle.com |

| Micelle Modifier | Aqueous Surfactant Solutions | Influences the size, shape, and packing of surfactant micelles, affecting solution rheology and surface properties. nih.gov |

Integration of this compound into Novel Coating and Additive Technologies

In the coatings industry, fatty alcohols such as hexadecanol are utilized as multifunctional additives to control the physical properties of the final product. thegoodscentscompany.com Their waxy nature and long hydrocarbon chain are leveraged to modify rheology, improve stability, and enhance the performance of coatings and paints.

One of the primary uses for cetyl alcohol (1-hexadecanol) is as an opacifier, thickener, and emulsion stabilizer in paints and coatings. thegoodscentscompany.comatamanchemicals.com It helps to prevent the separation of oil and water phases in emulsion-based formulations and contributes to a smooth, consistent texture. goldenagri.com.sg

Fatty alcohols can also be ethoxylated and used as additives in aqueous suspensions. For example, ethoxylated C16-C18 alcohols are used in compositions for construction materials to prevent the formation of a surface film on mortar screeds. google.com In more advanced applications, fatty alcohols serve as processing aids and additives in the manufacturing of polymers and plastics, where they can function as internal and external lubricants. goldenagri.com.sg

Table 5: Functions of Hexadecanol in Coatings and as an Additive

| Application Area | Function | Benefit |

| Paints & Coatings | Opacifier, Thickener, Emulsion Stabilizer | Improves hiding power, controls viscosity, prevents phase separation. thegoodscentscompany.com |

| Construction Materials | Anti-filming admixture (as ethoxylate) | Prevents the formation of undesirable surface films on hydraulic binders like mortar. google.com |

| Polymer Processing | Lubricant, Plasticizer | Reduces friction during processing, enhances flexibility of the final plastic product. goldenagri.com.sg |

| Personal Care Products | Emollient, Thickener | Provides moisturizing properties and desired texture in creams and lotions. atamanchemicals.comwikipedia.org |

Biochemical and Biotechnological Investigations of 5 Hexadecanol Non Human Organism Focus

Occurrence and Biogenesis of 5-Hexadecanol in Natural Systems (e.g., Plant, Algal, Microbial, Insect Sources)

The presence of secondary alcohols, including isomers of hexadecanol (B772) with hydroxyl groups at internal carbon positions, has been documented in various biological contexts. Plants, for instance, incorporate mid-chain hydroxylated fatty acids into their cuticular waxes and polyester (B1180765) structures like cutin and suberin. Research on Arabidopsis thaliana cuticular waxes has identified secondary alcohols such as nonacosan-12-ol, -13-ol, -14-ol, and -15-ol mdpi.com. This indicates that plants possess biochemical machinery capable of hydroxylating hydrocarbon chains at internal positions.

Microorganisms, including bacteria and yeasts, are also known producers of a diverse range of alcohols. While primary fatty alcohols like 1-hexadecanol (B1195841) (cetyl alcohol) are commonly studied and produced nih.govresearchgate.netatamanchemicals.comfoodb.cadrugbank.com, the capacity for producing secondary alcohols or mid-chain hydroxylated fatty acids has also been demonstrated. For example, studies on cytochrome P450 monooxygenases (CYPs) highlight their crucial role in hydroxylating fatty acids and alkanes. Enzymes from this class, such as those belonging to the CYP86 and CYP94 subfamilies in plants, are known to perform ω-hydroxylation (terminal hydroxylation), but other CYPs and engineered variants can introduce hydroxyl groups at various in-chain positions (e.g., ω-4 to ω-9) mdpi.com. This suggests a potential pathway for the biogenesis of isomers like this compound through the action of specific monooxygenase enzymes that exhibit regioselectivity for internal carbon atoms.

Insects also utilize fatty alcohols, often as components of pheromones or cuticular waxes nih.govgoogle.com. While specific reports on this compound in insect systems are scarce, the general presence of diverse lipid structures, including alcohols with secondary functional groups, suggests that such compounds could play roles in insect chemical ecology.

The biogenesis of secondary alcohols generally involves the enzymatic hydroxylation of alkanes or fatty acids. This process is often mediated by cytochrome P450 monooxygenases, which utilize molecular oxygen and reducing equivalents (typically from NADPH) to insert a hydroxyl group into a C-H bond mdpi.comfrontiersin.org. The specificity of these enzymes dictates the position of hydroxylation. For the formation of this compound, a hypothetical pathway would involve a hexadecanol or hexadecane (B31444) precursor being acted upon by a hydroxylase enzyme that specifically targets the fifth carbon atom.

Table 1: Occurrence of Secondary Alcohols and Related Compounds in Natural Systems

| Compound Class/Example | Organism Type/Source | Location/Context | Key Enzymes/Mechanisms Involved | References |

| Secondary Alcohols (e.g., C29, C31) | Plants (Arabidopsis thaliana) | Cuticular waxes | Cytochrome P450 monooxygenases (e.g., MAH1) mdpi.com | mdpi.com |

| Mid-chain Hydroxylated Fatty Acids | Plants | Cutin, Suberin | Cytochrome P450 monooxygenases (CYP86, CYP94 subfamilies) mdpi.com | mdpi.comaocs.org |

| Alcohols (general, incl. secondary) | Microorganisms (Bacteria, Yeast) | Cellular metabolism | Various enzymes; potential for P450s for hydroxylation | nih.govgerli.com |

| Alkanols (general) | Soil Microbial Communities | Soil | Diverse microbial pathways | frontiersin.org |

| Hexadecanol Isomers (1-, 2-, 3-, 4-) | Not specified (studied at interface) | Air/Water Interface films | Adsorption, packing efficiency | nih.gov |

Enzymatic Biotransformations of this compound in Microorganisms

Microorganisms possess a vast array of enzymes capable of modifying alcohols, including oxidation, reduction, and conjugation. While specific studies on the biotransformation of this compound are not widely reported, general pathways for secondary alcohol metabolism in microbes can be inferred from studies on related compounds.

Pathways for Oxidation and Reduction of this compound

Secondary alcohols can be oxidized to their corresponding ketones by alcohol dehydrogenases (ADHs) or oxidized further to carboxylic acids by other enzymatic systems, such as those involving cytochrome P450s. Conversely, ketones can be reduced back to secondary alcohols by ketoreductases (KREDs) or ADHs.

Oxidation: Alcohol dehydrogenases (ADHs) are commonly found in microorganisms and catalyze the reversible oxidation of alcohols to aldehydes or ketones, using cofactors like NAD⁺ or NADP⁺. For this compound, this would yield 5-hexadecanone. Some cytochrome P450 enzymes can also perform hydroxylation at adjacent carbons or further oxidation of alcohols frontiersin.org.

Reduction: If this compound is formed from a precursor ketone (5-hexadecanone), ketoreductases or alcohol dehydrogenases operating in the reductive direction would be responsible for its synthesis.

Novel Enzymes Involved in this compound Metabolism

The discovery and engineering of specific enzymes are key to understanding and utilizing the metabolism of compounds like this compound. While no specific enzymes for this compound have been identified in the reviewed literature, research into enzymes involved in the metabolism of other mid-chain hydroxylated fatty acids and alcohols provides a framework. For instance, enzymes involved in the degradation of plant cuticular waxes or the modification of fatty acids in microbial communities could potentially act on this compound. The identification of novel monooxygenases with specific regioselectivity for internal carbons would be critical for understanding the biogenesis and potential degradation pathways of this compound.

Role of this compound in Pheromone Communication and Chemical Ecology of Insects

Long-chain alcohols and their derivatives are known to play significant roles in insect chemical ecology, particularly as components of pheromones nih.govgoogle.com. While primary alcohols are more commonly identified as pheromone components (e.g., 1-hexadecanol itself is not a major insect pheromone, but related compounds are), the precise structural requirements for pheromonal activity can vary greatly between insect species. Secondary alcohols, including isomers of hexadecanol, could potentially function as pheromones or kairomones, influencing insect behavior such as attraction, aggregation, or mating.

The specificity of insect olfactory receptors and the biosynthetic pathways within insects for producing these signaling molecules are highly evolved. If this compound or related secondary hexadecanol isomers are produced by insects, they would likely be synthesized through specialized enzymatic pathways, possibly involving hydroxylases or reductases acting on fatty acid or alkane precursors. The precise role would depend on the specific insect species and the behavioral response elicited.

Microbial Degradation and Bioremediation Potential of this compound

Microorganisms are the primary agents of biodegradation in most environments, and they possess diverse metabolic capabilities to break down various organic compounds, including long-chain alcohols. While specific studies on the microbial degradation of this compound are limited, general pathways for the breakdown of long-chain alcohols by bacteria and fungi are well-established.

Microbial degradation typically begins with the oxidation of the alcohol group. For a secondary alcohol like this compound, this would likely involve an alcohol dehydrogenase converting it to 5-hexadecanone. The resulting ketone could then be further metabolized through various pathways, potentially involving beta-oxidation if the carbon chain is cleaved. Alternatively, some microorganisms can directly hydroxylate or oxidize internal carbons of alkanes and alcohols.

The potential for bioremediation using microorganisms capable of degrading this compound would depend on the prevalence and activity of such microbial consortia in contaminated environments. If this compound were to be considered a pollutant, the identification and enrichment of microbes with efficient degradation pathways would be crucial for its bioremediation. Studies on the biodegradation of other long-chain alcohols and alkanes suggest that such processes are common in soil and aquatic environments researchgate.net.

Biomimetic Synthesis Approaches for this compound

Biomimetic synthesis aims to replicate natural enzymatic processes in vitro, often using enzymes or synthetic catalysts that mimic their function. For the synthesis of specific secondary alcohols like this compound, biomimetic approaches could involve:

Enzymatic Synthesis: Utilizing isolated enzymes, such as specific cytochrome P450 monooxygenases or alcohol dehydrogenases, that have been shown to produce or metabolize secondary alcohols. For example, enzymes known to hydroxylate fatty acids or alkanes at internal positions could be engineered or employed for the targeted synthesis of this compound from a suitable precursor.

Chemoenzymatic Synthesis: Combining chemical steps with enzymatic transformations. This might involve chemically synthesizing a precursor molecule, followed by an enzymatic step to introduce the hydroxyl group at the desired position, or vice versa.

Catalytic Hydroxylation: Developing chemical catalysts that can selectively hydroxylate alkanes or alcohols at specific internal carbon positions, mimicking the regioselectivity of biological enzymes. Research into selective C-H activation and functionalization using transition metal catalysts is an active area that could yield methods for synthesizing specific secondary alcohol isomers.

The development of efficient biomimetic routes would require a deep understanding of the regioselectivity and stereoselectivity of the enzymes or catalysts involved, as well as the availability of suitable starting materials.

Environmental Fate and Ecotoxicological Research of 5 Hexadecanol Non Human Organism Focus

Environmental Persistence and Degradation Pathways of 5-Hexadecanol in Aquatic and Terrestrial Matrices

The environmental persistence of this compound, a long-chain fatty alcohol, is largely influenced by its biodegradability. In aquatic environments, long-chain alcohols (LCOHs) with carbon chain lengths up to C18 are considered readily biodegradable. Studies based on OECD 301 Ready Biodegradability tests indicate that while LCOHs with fewer than 16 carbons meet the criteria for "Readily Biodegradable" within a 10-day window, C16-18 alcohols typically achieve greater than 60% carbon dioxide evolution over a 28-day period, classifying them as "Inherently Biodegradable". nih.gov The biodegradation of these alcohols is rapid in activated sludge, with half-lives measured in minutes. nih.gov

Under anaerobic conditions, alcohols with chain lengths of C8, C16, and C16-18 also demonstrate rapid biodegradation, with gas production (a mix of carbon dioxide and methane) ranging from 75% to 95% over a 4 to 8-week period. nih.gov For instance, the anaerobic degradation of 14-C-labeled 1-hexadecanol (B1195841) in a model sludge digester over 28 days resulted in 72.0% of the radioactivity being recovered as carbon dioxide and 25.1% as methane. nih.gov

In terrestrial systems, the degradation of similar long-chain alkanes like n-hexadecane is well-documented. For example, the bacterium Acinetobacter Radioresistens has been shown to be effective in removing n-hexadecane from polluted waters, with total removal rates reaching 91.33% after 30 days. brieflands.com The biological removal by the bacterium accounted for 51.6% of this total. brieflands.com Phytoremediation studies have also shown that the presence of plants can enhance the degradation of hydrocarbons like hexadecane (B31444) in soil by stimulating microbial activity in the rhizosphere. nih.gov

The degradation pathway for n-hexadecane by a bacterial consortium has been shown to produce intermediates such as n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol, indicating that this compound could be an intermediate in the breakdown of longer-chain alkanes. researchgate.net

Table 1: Biodegradation of Long-Chain Alcohols and Alkanes

| Compound/Class | Test Condition | Degradation Rate/Efficiency | Classification/Intermediates |

|---|---|---|---|

| C16-18 Alcohols | OECD 301 (Aerobic) | >60% CO2 evolution in 28 days | Inherently Biodegradable nih.gov |

| C8, C16, C16-18 Alcohols | Anaerobic | 75-95% gas production in 4-8 weeks | Readily Biodegradable nih.gov |

| 1-Hexadecanol | Anaerobic Sludge | 97.1% conversion to CO2 and CH4 in 28 days | - |

| n-Hexadecane | Acinetobacter Radioresistens (Aerobic) | 91.33% total removal in 30 days | - brieflands.com |

Photolytic and Hydrolytic Degradation Studies of this compound

Due to the absence of functional groups that are susceptible to hydrolysis under environmental conditions, this compound is not expected to undergo hydrolytic degradation. nih.gov

Information regarding the direct photolytic degradation of this compound is limited. However, the potential for indirect photolysis in the atmosphere can be estimated. The vapor-phase reaction of the isomeric 1-hexadecanol with photochemically-produced hydroxyl radicals has an estimated rate constant of 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 16 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This suggests that atmospheric degradation via reaction with hydroxyl radicals is a potential environmental fate process.

Bioavailability and Transport Mechanisms of this compound in Environmental Systems

The transport and bioavailability of this compound in the environment are significantly influenced by its physical and chemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow).

In terrestrial environments, the estimated soil organic carbon-water partitioning coefficient (Koc) for 1-hexadecanol is 25,000, which indicates that it is expected to be immobile in soil. nih.gov This strong adsorption to soil and sediment particles reduces its bioavailability to organisms in the water column and limits its transport through leaching. itrcweb.org

Despite its low volatility, volatilization from moist soil surfaces can be an important fate process, governed by an estimated Henry's Law constant of 4.6 x 10⁻⁵ atm-cu m/mole for 1-hexadecanol. nih.gov However, the strong adsorption to soil is expected to lessen the rate of volatilization. nih.gov

In aquatic systems, the low water solubility of long-chain alcohols means they will preferentially partition to organic matter in sediment and suspended solids. This partitioning behavior significantly affects their bioavailability to aquatic organisms.

Ecotoxicological Assessments of this compound on Model Aquatic and Terrestrial Organisms (e.g., Algae, Daphnia, Fish, Soil Microbes)

The ecotoxicity of long-chain alcohols generally decreases with increasing chain length, which is often attributed to their decreasing water solubility.

Fish: Acute toxicity data for long-chain alcohols show a cutoff for fish toxicity at carbon numbers greater than C14. europa.eu For 1-octanol (C8), a reliable 96-hour LC50 value for the fathead minnow (Pimephales promelas) is 13.3 mg/L. europa.eu The toxicity of single carbon number chain length alcohols increases from C6 to C12, with the LC50 decreasing from 97 mg/L to 1.0 mg/L. europa.eu Given this trend, the acute toxicity of this compound (C16) to fish is expected to be low due to its very limited water solubility.

Aquatic Invertebrates (Daphnia): Specific toxicity data for this compound on Daphnia magna is not readily available. However, Daphnia magna is a standard model organism for ecotoxicity testing of chemicals. researchgate.net Acute toxicity tests with this species typically determine the effective concentration that causes immobilization in 50% of the population (EC50) over a 48-hour period. usgs.gov

Algae: Data on the toxicity of this compound to algae is scarce.

Soil Microbes: High concentrations of petroleum hydrocarbons, which include long-chain alkanes and alcohols, can negatively impact soil microbial communities by reducing diversity and multifunctionality. frontiersin.orgmdpi.com However, some microorganisms are capable of utilizing these compounds as a carbon source. The introduction of hydrocarbon-degrading microbes can alter the structure of the indigenous microbial communities. nih.gov In some cases, low concentrations of petroleum hydrocarbons have been observed to potentially increase soil multifunctionality and microbial richness. frontiersin.org The presence of plants in phytoremediation efforts can also stimulate the catabolic potential of the rhizosphere soil by altering the functional composition of the microbial community. nih.gov

Table 2: Acute Toxicity of Long-Chain Alcohols to Fish

| Compound | Species | Exposure Duration | LC50 (mg/L) |

|---|---|---|---|

| C6 Alcohol | - | - | 97 europa.eu |

| Octan-1-ol (C8) | Pimephales promelas | 96 hours | 13.3 europa.eu |

| C12 Alcohol | - | - | 1.0 europa.eu |

Assessment of Potential Bioaccumulation in Non-Human Food Chains

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF). A high log Kow suggests a tendency for the chemical to partition into fatty tissues. For 1-hexadecanol, the log Kow is 7.3. nih.gov

The bioconcentration factor (BCF) is a measure of the accumulation of a chemical in an organism from the surrounding water. A static exposure study over 3 days with golden orfe fish (Leuciscus idus melanotus) determined a BCF of 56 for 1-hexadecanol. nih.gov According to a common classification scheme, a BCF in this range suggests a moderate potential for bioconcentration in aquatic organisms, provided the compound is not metabolized. nih.gov

Regulatory frameworks often use BCF values to classify the bioaccumulation potential of substances. For example, a BCF greater than 1000 but less than 5000 is often considered "bioaccumulative," while a BCF greater than 5000 is considered "very bioaccumulative". researchgate.net Based on the experimental BCF value for 1-hexadecanol, it would not be classified as bioaccumulative under these criteria.

It is important to note that for surface-active substances like long-chain alcohols, standard methods for estimating bioaccumulation potential, such as the shake-flask method for log Pow, may not be suitable. eosca.eu

Table 3: Bioaccumulation Potential of 1-Hexadecanol

| Parameter | Value | Interpretation |

|---|---|---|

| Log Kow | 7.3 nih.gov | High potential to partition into fatty tissues |

Theoretical and Computational Chemistry Studies of 5 Hexadecanol

Molecular Dynamics (MD) Simulations of 5-Hexadecanol Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about conformational changes and intermolecular interactions that are often inaccessible by other means. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its vast conformational landscape in different environments, such as in a vacuum, in a solvent, or embedded within a lipid bilayer. nih.gov These simulations track the trajectory of each atom, revealing how the long alkyl chain folds and flexes and how the hydroxyl group interacts with its surroundings through hydrogen bonding. Studies on similar long-chain alcohols like n-hexadecanol have used MD to understand their phase transitions and behavior when confined in nanochannels. arxiv.orgresearchgate.net

MD simulations are particularly powerful for studying the interaction of this compound with biological membranes. Simulations of long-chain alcohols in phospholipid bilayers show that the alcohol's hydroxyl group typically anchors near the polar lipid headgroups, while its hydrophobic tail aligns with the lipid acyl chains. nih.gov This insertion disrupts the local membrane structure, which can be quantified by calculating parameters like the area per lipid and the lipid tail order parameter. nih.gov Such simulations provide a molecular-level mechanism for how fatty alcohols can alter membrane properties. nih.govnih.gov

Table 3: Typical Parameters for an MD Simulation of this compound in a Lipid Bilayer

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM, GROMOS, AMBER wikipedia.org |

| System Size | ~100 lipid molecules, 10-20 alcohol molecules, ~10,000 water molecules |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 310 K (Physiological) |

| Pressure | 1 bar |

| Simulation Time | 100 ns - 2 µs nih.gov |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry enables the detailed exploration of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. For this compound, a common transformation to study would be acid-catalyzed dehydration, which can lead to the formation of hexadecene isomers.

Using methods like DFT, the entire reaction coordinate can be modeled. acs.org The process involves identifying the structures of the reactants, products, and any intermediates. Transition state (TS) search algorithms are then used to locate the highest energy point along the lowest energy reaction path—the saddle point on the potential energy surface. The structure of the TS provides critical information about the geometry of the reacting species at the point of bond breaking and formation.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. Computational studies on the dehydration of other alcohols, such as n-butanol, have shown that multiple pathways (e.g., E1 or E2 mechanisms) and products (different alkene isomers) are often possible. researchgate.netresearchgate.net By calculating the activation barriers for each potential pathway, computational models can predict the most favorable reaction mechanism and the likely product distribution. rsc.org

Table 4: Illustrative Calculated Energies for a Hypothetical Dehydration Pathway of this compound

| Species | Reaction Coordinate Step | Relative Free Energy (kcal/mol) |

|---|---|---|

| Protonated this compound | Reactant | 0.0 |

| Transition State 1 (Water Loss) | TS1 | +25.5 |

| Secondary Carbocation | Intermediate | +10.2 |

| Transition State 2 (Proton Loss) | TS2 | +12.8 |

| 5-Hexadecene + H₃O⁺ | Product | -5.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or other properties like toxicity. epa.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features of the molecules. epa.gov

While specific QSAR studies on this compound derivatives are not prevalent, the methodology can be readily applied. For instance, a series of this compound derivatives (e.g., esters or ethers) could be synthesized and tested for a specific biological activity, such as antibacterial efficacy. nih.gov For each derivative, a wide range of molecular descriptors would be calculated, including:

Topological descriptors: Molecular weight, number of atoms, branching indices.

Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, polar surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links a subset of these descriptors to the observed activity. nih.gov A robust QSAR model can predict the activity of new, untested derivatives, guiding the design of more potent or less toxic compounds. nih.gov Studies on other long-chain fatty alcohols have successfully used QSAR to model their acute toxicity to aquatic organisms. nih.govresearchgate.net

Table 5: Example Molecular Descriptors for a Hypothetical QSAR Model of Fatty Alcohol Derivatives

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Physicochemical | log Kow (LogP) | Measures hydrophobicity, related to membrane permeability. nih.gov |

| Topological | Wiener Index | Describes molecular branching. |

| Electronic | LUMO Energy | Relates to electrophilicity and potential for covalent interactions. |

| Constitutional | Molecular Weight | Basic descriptor related to size. |

Hypothetical QSAR Equation Example:

log(1/EC₅₀) = 0.85 * log Kow - 0.12 * (LUMO)² + 2.15

Predictive Modeling of Environmental Behavior based on Computational Chemistry

Computational chemistry is a vital tool for predicting the environmental fate and transport of chemical compounds like this compound. nih.gov By calculating key physicochemical properties, models can estimate how a substance will partition between different environmental compartments such as water, soil, air, and biota.

A critical parameter for this assessment is the octanol-water partition coefficient (K_ow), usually expressed as its logarithm, log K_ow. acs.org This value quantifies a chemical's hydrophobicity and is a primary indicator of its potential for bioaccumulation. While experimental measurement is possible, computational methods can provide rapid and cost-effective estimates. nih.gov Methods such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) and the Solvation Model based on Density (SMD) use quantum chemical calculations to determine the free energy of solvation of a molecule in different solvents (e.g., water and octanol), from which the partition coefficient can be derived. acs.orgnih.gov

Other important properties that can be computationally predicted include water solubility, vapor pressure, and adsorption coefficients to soil organic carbon. These parameters are used as inputs for larger environmental fate models that predict the persistence and distribution of chemicals. For long-chain alcohols, QSARs have demonstrated that properties related to environmental fate and aquatic toxicity follow predictable trends based on chain length and hydrophobicity. nih.gov

Table 6: Illustrative Predicted Environmental Partitioning Properties for this compound

| Property | Computational Method | Predicted Value | Environmental Significance |

|---|---|---|---|

| log Kow | COSMO-RS | 7.1 | High hydrophobicity, suggests potential for bioaccumulation. acs.org |

| log Kow | XlogP3 (Empirical) | 6.8 | Comparison with empirical methods. acs.org |

| Water Solubility (mg/L) | QSAR (EPISuite) | 0.003 | Very low solubility, will tend to partition out of water. researchgate.net |

| Vapor Pressure (mm Hg) | QSAR (EPISuite) | 2.1 x 10⁻⁵ | Low volatility, not expected to be significant in the atmosphere. researchgate.net |

Emerging Research Directions and Future Perspectives for 5 Hexadecanol Studies

Integration of Artificial Intelligence and Machine Learning in 5-Hexadecanol Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound by enabling predictive modeling and accelerating the discovery of new applications. These computational tools can analyze vast datasets to identify patterns that are not readily apparent through traditional experimental methods.

Machine learning algorithms, for instance, can be trained on existing data for long-chain alcohols to predict a range of physicochemical properties of this compound with high accuracy. This includes predicting its behavior in different solvents, its thermal properties, and its potential interactions with other molecules. Such predictions can significantly reduce the time and resources required for laboratory experiments by allowing researchers to focus on the most promising avenues of investigation.

Furthermore, AI can be instrumental in designing and optimizing synthetic routes for this compound. By analyzing reaction databases, machine learning models can suggest novel catalytic systems and reaction conditions to improve yield, selectivity, and sustainability. This predictive power extends to biocatalysis, where AI can aid in the design of enzymatic pathways for the microbial production of this compound from renewable feedstocks. The integration of AI and ML promises to unlock new possibilities for the tailored synthesis and application of this compound.

| Potential AI/ML Application | Description | Expected Outcome |

| Property Prediction | Development of quantitative structure-property relationship (QSPR) models to predict boiling point, viscosity, and solubility. | Accelerated screening of this compound for specific industrial applications. |

| Synthesis Optimization | Use of generative models to design novel and sustainable synthetic pathways. | Identification of more efficient and environmentally friendly production methods. |

| Biocatalytic Design | AI-driven engineering of enzymes and metabolic pathways for microbial synthesis. | Enhanced production of this compound from renewable resources. |

Advanced Spectroscopic Probes and Imaging Techniques for In Situ Analysis

Future studies on this compound will increasingly rely on advanced spectroscopic and imaging techniques to observe its behavior in real-time and within complex environments. In situ analysis provides a dynamic view of molecular interactions and transformations, offering insights that are not achievable with conventional static measurements.

Techniques such as in situ Raman spectroscopy can be employed to monitor the conformational changes of this compound during self-assembly processes or chemical reactions. researchgate.net This would allow for a detailed understanding of the mechanisms driving the formation of ordered structures. Similarly, advanced fluorescence microscopy techniques could be used to visualize the distribution and transport of this compound within biological systems or composite materials, shedding light on its functional roles.

The development of novel spectroscopic probes specifically designed to interact with this compound could further enhance the capabilities of in situ analysis. These probes could be used to track the molecule's journey through a chemical or biological system, providing valuable information on its reactivity and localization. The application of these advanced analytical methods will be crucial in elucidating the intricate behaviors of this compound at the molecular level.

Development of Novel Catalytic Systems for Sustainable Production and Transformation

The sustainable production of this compound is a key area of future research, with a focus on developing novel catalytic systems that are both efficient and environmentally benign. Traditional chemical synthesis often relies on harsh reaction conditions and catalysts based on precious metals. The trend is now shifting towards the use of heterogeneous catalysts and biocatalysts that offer improved recyclability and operate under milder conditions.

Heterogeneous catalysts, such as supported metal nanoparticles, are being explored for the selective hydrogenation of fatty acids or their esters to produce long-chain alcohols like this compound. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture, simplifying the purification process and reducing waste. Research in this area is focused on designing catalysts with high activity and selectivity, while minimizing the use of critical raw materials.

Biocatalysis represents another promising avenue for the sustainable synthesis of this compound. frontiersin.org The use of enzymes, either in isolated form or within whole-cell systems, allows for highly specific transformations under mild conditions. nih.gov Genetic engineering and directed evolution are being employed to develop robust enzymes with enhanced catalytic activity and stability for the production of fatty alcohols from renewable feedstocks like glucose. nih.gov The development of these green catalytic systems will be essential for the economically viable and environmentally friendly production of this compound.

| Catalytic System | Description | Advantages |

| Heterogeneous Catalysts | Solid catalysts, such as metal oxides or supported metals, for the hydrogenation of fatty acid derivatives. | Ease of separation, reusability, and potential for continuous processes. |

| Biocatalysts | Enzymes or whole microorganisms for the conversion of renewable feedstocks into this compound. | High selectivity, mild reaction conditions, and reduced environmental impact. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

The ability of long-chain alcohols to self-assemble into ordered structures makes them fascinating building blocks in the field of supramolecular chemistry. aip.orgnih.gov Future research will delve into the self-assembly behavior of this compound, exploring how its specific molecular structure influences the formation of complex architectures such as monolayers, micelles, and vesicles.

The hydroxyl group of this compound can participate in hydrogen bonding, a key interaction in directing self-assembly. aip.org Studies will focus on understanding the interplay between hydrogen bonding, van der Waals forces, and substrate interactions to control the formation of desired supramolecular structures. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) will be crucial in visualizing and manipulating these assemblies at the nanoscale. researchgate.net

The potential applications of these self-assembled structures are vast. They could be used as templates for the synthesis of nanomaterials, as delivery vehicles for active molecules, or as components in molecular electronic devices. The exploration of this compound in supramolecular chemistry opens up exciting possibilities for the bottom-up fabrication of functional materials with tailored properties. pnas.org

Interdisciplinary Approaches in this compound Research for Novel Applications

The future of this compound research lies in interdisciplinary collaborations that bridge chemistry, materials science, biology, and engineering. By combining expertise from different fields, researchers can uncover novel applications for this versatile molecule. Fatty alcohols, in general, have a wide range of applications in cosmetics, lubricants, and as surfactants. openaccesspub.orgresearchgate.net

In materials science, this compound could be investigated as a phase-change material for thermal energy storage or as a component in the formulation of advanced polymers and coatings. Its long alkyl chain can impart specific properties such as hydrophobicity and lubricity.

In the realm of biotechnology, the microbial production of this compound is a significant area of interest for the development of sustainable biofuels and biochemicals. universityofcalifornia.edursc.org Furthermore, its interactions with biological membranes could be explored for applications in drug delivery and cosmetics. The convergence of different scientific disciplines will be essential to fully realize the potential of this compound and to translate fundamental research into practical innovations.

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Development of phase-change materials, specialty polymers, and functional coatings. |

| Biotechnology | Production of biofuels and platform chemicals from renewable resources. |

| Cosmetics and Personal Care | Formulation of emollients, emulsifiers, and thickeners. |

Q & A

Q. How can discrepancies in the reported thermal stability of this compound be systematically investigated?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient air). Use thermogravimetric analysis (TGA) to quantify decomposition rates. Variables such as sample preparation (e.g., crystalline vs. amorphous forms) and heating rates must be standardized. Apply statistical models (ANOVA) to assess significance of observed differences. Transparent reporting of methods in publications is critical for resolving contradictions .

Q. What strategies are effective in optimizing the synthesis yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Screen catalysts (e.g., palladium vs. nickel) and reaction solvents (polar aprotic vs. non-polar) using design of experiments (DoE) methodologies. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography eluent ratios). Document yield variations across trials and validate reproducibility through independent replication. Advanced techniques like microwave-assisted synthesis may enhance efficiency .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Evaluate experimental variables such as microbial strain variability, incubation time, and concentration gradients. Perform dose-response curves in triplicate and use standardized protocols (e.g., CLSI guidelines). Meta-analyses of published data can identify trends obscured by outlier studies. Transparent reporting of assay conditions (e.g., pH, temperature) is essential for cross-study comparability .